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Compound of Interest

Compound Name: 1,5-Dimethyl-4-nitroimidazole

Cat. No.: B1361398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound

1,5-dimethyl-4-nitroimidazole (CAS No: 7464-68-8). This nitroimidazole derivative is of

interest to researchers in medicinal chemistry and drug development due to the established

biological activities of the nitroimidazole class of compounds. This document compiles and

presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data to facilitate its identification and characterization.

Spectroscopic Data Summary
While comprehensive, publicly available spectroscopic data for 1,5-dimethyl-4-nitroimidazole
is limited, the following tables summarize the expected and, where available, reported data

based on the analysis of related nitroimidazole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Nucleus
Expected Chemical
Shift (δ) ppm

Expected
Multiplicity

Assignment

¹H ~7.5-8.5 singlet H-2 (imidazole ring)

¹H ~3.7-4.0 singlet
N-CH₃ (methyl at

position 1)

¹H ~2.4-2.7 singlet
C-CH₃ (methyl at

position 5)

¹³C ~145-155 -
C-4 (carbon with nitro

group)

¹³C ~135-145 - C-2 (imidazole ring)

¹³C ~120-130 -
C-5 (carbon with

methyl group)

¹³C ~33-36 -
N-CH₃ (methyl at

position 1)

¹³C ~12-15 -
C-CH₃ (methyl at

position 5)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~1550-1500 Strong Asymmetric NO₂ stretch

~1370-1330 Strong Symmetric NO₂ stretch

~1600-1450 Medium-Strong
C=N and C=C stretching

(imidazole ring)

~3150-3100 Medium-Weak C-H stretching (imidazole ring)

~2950-2850 Medium-Weak C-H stretching (methyl groups)

Table 3: Mass Spectrometry (MS) Data
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Ion Expected m/z Notes

[M]⁺ 141.05 Molecular Ion

[M+H]⁺ 142.06
Protonated Molecular Ion (in

ESI or CI)

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for novel or less-common

compounds like 1,5-dimethyl-4-nitroimidazole are crucial for reproducibility. Below are

generalized, yet detailed, methodologies that serve as a standard for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1,5-dimethyl-4-nitroimidazole is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5

mm NMR tube. The choice of solvent is critical and should be one in which the compound is

fully soluble and which does not have overlapping signals with the analyte.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating

at a frequency of 300 MHz or higher for ¹H detection.

¹H NMR Acquisition:

A standard single-pulse experiment is used.

The spectral width is set to cover the expected range of proton signals (typically 0-12

ppm).

A sufficient number of scans (e.g., 16 to 64) are acquired to achieve an adequate signal-

to-noise ratio.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:
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A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each

carbon.

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-

200 ppm).

A significantly larger number of scans (e.g., 1024 or more) is required due to the lower

natural abundance of ¹³C.

Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the beam path, and the spectrum is acquired.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a

resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the
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range of 1-10 µg/mL.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Data Acquisition:

Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized

and bombarded with a high-energy electron beam (typically 70 eV). This method often

leads to extensive fragmentation, providing structural information.

Electrospray Ionization (ESI): The sample solution is introduced into the ion source

through a capillary at a low flow rate. A high voltage is applied, creating a fine spray of

charged droplets. The solvent evaporates, leading to the formation of protonated

molecules [M+H]⁺ or other adducts. This is a "soft" ionization technique that typically

keeps the molecular ion intact.

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their

mass-to-charge ratio (m/z), and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a synthesized compound like 1,5-dimethyl-4-nitroimidazole.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 1,5-Dimethyl-4-nitroimidazole

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Purity & Preliminary Structure

IR Spectroscopy

Functional Groups
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Molecular Weight

NMR Data Analysis:
- Chemical Shifts

- Integration
- Multiplicity

IR Data Analysis:
- Functional Group Identification

(e.g., -NO₂, imidazole ring)

MS Data Analysis:
- Molecular Weight

- Fragmentation Pattern

Structure Confirmation
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Spectroscopic analysis workflow.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1361398?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

